3-Azido-1-(2-phenoxyethyl)azetidine 3-Azido-1-(2-phenoxyethyl)azetidine
Brand Name: Vulcanchem
CAS No.: 2098078-76-1
VCID: VC3117785
InChI: InChI=1S/C11H14N4O/c12-14-13-10-8-15(9-10)6-7-16-11-4-2-1-3-5-11/h1-5,10H,6-9H2
SMILES: C1C(CN1CCOC2=CC=CC=C2)N=[N+]=[N-]
Molecular Formula: C11H14N4O
Molecular Weight: 218.26 g/mol

3-Azido-1-(2-phenoxyethyl)azetidine

CAS No.: 2098078-76-1

Cat. No.: VC3117785

Molecular Formula: C11H14N4O

Molecular Weight: 218.26 g/mol

* For research use only. Not for human or veterinary use.

3-Azido-1-(2-phenoxyethyl)azetidine - 2098078-76-1

Specification

CAS No. 2098078-76-1
Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
IUPAC Name 3-azido-1-(2-phenoxyethyl)azetidine
Standard InChI InChI=1S/C11H14N4O/c12-14-13-10-8-15(9-10)6-7-16-11-4-2-1-3-5-11/h1-5,10H,6-9H2
Standard InChI Key YBVRRVPWAZTGBB-UHFFFAOYSA-N
SMILES C1C(CN1CCOC2=CC=CC=C2)N=[N+]=[N-]
Canonical SMILES C1C(CN1CCOC2=CC=CC=C2)N=[N+]=[N-]

Introduction

Structural Characteristics and Properties

Molecular Structure

3-Azido-1-(2-phenoxyethyl)azetidine consists of a four-membered azetidine ring with an azido (N₃) group at the 3-position and a 2-phenoxyethyl substituent attached to the nitrogen atom at position 1. The molecular formula is C₁₁H₁₄N₄O with a molecular weight of approximately 234.26 g/mol. The compound features three key structural components that define its chemical behavior: the strained azetidine ring, the reactive azido group, and the lipophilic phenoxyethyl moiety.

The azetidine ring is a key structural motif found in various natural products and pharmaceuticals, characterized by its strained structure that has made it a challenging target for synthetic chemists . This four-membered ring contains bond angles of approximately 90°, significantly deviating from the ideal tetrahedral angle of 109.5° for sp³ hybridized atoms, which contributes to its inherent ring strain and subsequent reactivity.

PropertyExpected Value/Characteristic
Physical stateLikely a colorless to pale yellow liquid or crystalline solid at room temperature
SolubilityProbably soluble in common organic solvents (DCM, chloroform, THF) with limited water solubility
Boiling pointLikely above 200°C (based on similar compounds)
StabilityPotentially sensitive to heat and strong reducing agents due to the azido group
OdorLikely has a mild, characteristic odor

The azido group introduces specific handling considerations, as azido compounds can potentially decompose explosively under certain conditions, particularly when subjected to heat, shock, or strong reducing agents.

Chemical Reactivity

The reactivity of 3-Azido-1-(2-phenoxyethyl)azetidine is primarily dictated by:

  • The ring strain of the azetidine core, which makes it susceptible to ring-opening reactions under certain conditions.

  • The azido group, which can undergo several characteristic reactions:

    • Staudinger reaction with phosphines to form iminophosphoranes

    • Click chemistry with alkynes to form 1,2,3-triazoles

    • Reduction to a primary amine via catalytic hydrogenation or other reducing agents

  • The phenoxyethyl substituent, which provides potential for further functionalization at the aromatic ring.

The combination of these features makes this compound a versatile synthetic intermediate with multiple reactive sites for further chemical transformations.

Synthesis Methods

General Approaches to Azetidine Synthesis

The synthesis of azetidine compounds has been achieved through several distinct strategies, as evidenced in current research. These approaches include:

  • Intramolecular S​N2 reactions, where a nitrogen atom attacks a carbon atom connected to a leaving group such as a halogen, mesylate, or other leaving group .

  • Intramolecular aminolysis of epoxides, which has been demonstrated to be an effective method when catalyzed by lanthanoid (III) trifluoromethanesulfonate (Ln(OTf)₃) .

  • Acid-promoted or metal-catalyzed decomposition of α-amino-α′-diazo ketones, although this approach often suffers from competitive reactions and low yields .

  • 4-exo-tet cyclizations of α-amino ketones, which provide an alternative route to azetidin-3-ones .

Recent research has shown that La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines can yield azetidines with high regioselectivity, making this approach particularly promising .

Proposed Synthetic Route to 3-Azido-1-(2-phenoxyethyl)azetidine

Based on the available research on azetidine synthesis, a plausible synthetic route to 3-Azido-1-(2-phenoxyethyl)azetidine could involve:

  • Preparation of a suitable 2-phenoxyethylamine derivative

  • Reaction with a cis-3,4-epoxy precursor to form the corresponding epoxy amine

  • La(OTf)₃-catalyzed cyclization to form the azetidine ring

  • Introduction of the azido group at the 3-position via nucleophilic substitution

A detailed reaction scheme might proceed as follows:

Table 1: Proposed Synthetic Route to 3-Azido-1-(2-phenoxyethyl)azetidine

StepReaction TypeReagentsExpected YieldKey Considerations
1Preparation of phenoxyethylamine2-Phenoxyethanol, SOCl₂, then NH₃ or via Gabriel synthesis70-85%Protection of amino group may be necessary
2Formation of epoxy amineReaction with cis-3,4-epoxy precursor containing a suitable leaving group65-80%Regioselectivity is crucial
3Azetidine formationLa(OTf)₃ (5 mol%) in (CH₂Cl)₂, reflux60-80%Based on yields reported for similar substrates
4Azido introductionNaN₃, DMF or DPPA, TEA50-70%Safety precautions needed when handling azide reagents

The La(OTf)₃-catalyzed approach is particularly promising as research has shown it can efficiently promote C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to give azetidines in high yield .

Reaction Conditions and Optimization

For the critical azetidine formation step, research indicates that optimization of reaction conditions is essential. Studies with La(OTf)₃-catalyzed cyclization have shown that:

  • Solvent choice significantly impacts reaction efficiency, with 1,2-dichloroethane (DCE) showing superior results compared to other solvents with similar boiling points .

  • Reflux conditions are typically necessary for complete conversion.

  • A catalyst loading of 5 mol% La(OTf)₃ is generally sufficient.

  • Reaction time of approximately 2.5 hours is often required for optimal yields .

The substituent on the nitrogen atom has been shown to influence reaction outcomes, with various substituents including electron-rich and electron-deficient benzyl groups, n-butyl, and t-butyl groups being well-tolerated in the azetidine formation reaction .

Applications and Research Significance

Utility in Chemical Biology

The presence of the azido group makes 3-Azido-1-(2-phenoxyethyl)azetidine particularly valuable in chemical biology applications:

  • Click Chemistry Applications: The azido group can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) and strain-promoted azide-alkyne cycloadditions (SPAAC), enabling bioorthogonal labeling of biomolecules.

  • Photocrosslinking: Azides can undergo photolysis to generate highly reactive nitrenes, which can form covalent bonds with nearby molecules, making them useful for studying protein-ligand interactions.

  • Metabolic Labeling: Azido-containing compounds can be incorporated into biomolecules during biosynthesis, allowing subsequent visualization or isolation of these molecules.

These applications leverage the bioorthogonal reactivity of the azido group while potentially benefiting from the conformational constraints imposed by the azetidine ring.

Synthetic Building Block

As a synthetic intermediate, 3-Azido-1-(2-phenoxyethyl)azetidine offers several advantages:

  • The azido group can be transformed into various nitrogen-containing functionalities, including amines, amides, and heterocycles.

  • The azetidine ring provides a defined three-dimensional structure that can be incorporated into more complex molecules.

  • The phenoxyethyl group offers opportunities for further elaboration through modifications of the aromatic ring.

The interest in azetidines as structural motifs for further functionalization is highlighted in recent research, particularly noting that azetidines with suitable functional groups adjacent to the ring could serve as valuable scaffolds for diverse synthetic applications .

Analytical Characterization

Spectroscopic Properties

The structural elucidation of 3-Azido-1-(2-phenoxyethyl)azetidine would typically involve multiple spectroscopic techniques:

Table 2: Expected Spectroscopic Characteristics of 3-Azido-1-(2-phenoxyethyl)azetidine

Spectroscopic TechniqueExpected Features
¹H NMRSignals for azetidine ring protons (3.0-4.0 ppm); phenoxyethyl protons including aromatic region (6.7-7.3 ppm) and ethylene protons (3.5-4.5 ppm)
¹³C NMRCharacteristic signals for azetidine carbons (30-60 ppm), azide-bearing carbon (~60 ppm), phenoxy carbons (114-159 ppm), and ethylene carbons (50-70 ppm)
IR SpectroscopyStrong characteristic absorption for azido group (~2100 cm⁻¹); C-O stretching (~1230-1260 cm⁻¹); aromatic C=C stretching (~1600 cm⁻¹)
Mass SpectrometryMolecular ion peak corresponding to M+ = 234; characteristic fragmentation patterns including loss of N₂ (m/z = 206)

These spectroscopic features would be critical for confirming the successful synthesis and purity of the target compound.

Chromatographic Analysis

Purification and analysis of 3-Azido-1-(2-phenoxyethyl)azetidine would likely involve chromatographic techniques:

  • Thin-Layer Chromatography (TLC): Likely visible with UV detection and with staining reagents such as ninhydrin or phosphomolybdic acid.

  • Column Chromatography: Purification typically achievable using silica gel with appropriate solvent systems such as ethyl acetate/hexanes or dichloromethane/methanol mixtures.

  • HPLC: Analytical and preparative separation possible using reversed-phase columns with acetonitrile/water or methanol/water mobile phases.

These analytical approaches would be essential for monitoring reaction progress and ensuring the purity of the final compound, as highlighted in research methodologies for related azetidine compounds .

Challenges and Considerations

Synthetic Challenges

The synthesis of 3-Azido-1-(2-phenoxyethyl)azetidine presents several challenges that need to be addressed:

  • Ring Formation: Creating the strained four-membered azetidine ring requires careful control of reaction conditions to favor the desired 4-exo-tet cyclization over competing pathways.

  • Regioselectivity: Ensuring the correct positioning of the azido group at the 3-position may require selective functionalization strategies.

  • Safety Considerations: Working with azide reagents requires appropriate safety measures due to the potentially explosive nature of low molecular weight azides and concentrated azide solutions.

Research indicates that careful optimization of reaction parameters, including solvent choice, temperature, and catalyst loading, is critical for successful azetidine formation .

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